N-Boc-O-benzyl-L-serine DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-SER(BZL)-OH DCHA: is a compound used primarily in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a tert-butyloxycarbonyl (BOC) group. The compound is often used in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-SER(BZL)-OH DCHA typically involves the protection of the serine amino group with a BOC group. This is achieved by reacting serine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is introduced to protect the hydroxyl group of serine. The final product is obtained after purification .
Industrial Production Methods: Industrial production of BOC-SER(BZL)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: BOC-SER(BZL)-OH DCHA undergoes several types of reactions, including:
Deprotection Reactions: Removal of the BOC group using strong acids like trifluoroacetic acid (TFA).
Substitution Reactions: The benzyl group can be removed via catalytic hydrogenation.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Hydrogenation: Palladium on carbon (Pd/C) is used for the removal of the benzyl group.
Major Products Formed:
Deprotection: The removal of the BOC group yields serine with a free amino group.
Hydrogenation: The removal of the benzyl group yields serine with a free hydroxyl group.
Scientific Research Applications
Chemistry: BOC-SER(BZL)-OH DCHA is widely used in peptide synthesis as a protected amino acid. It allows for the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to synthesize peptides that are used in various assays and studies, including enzyme-substrate interactions and protein-protein interactions .
Medicine: In medicinal chemistry, BOC-SER(BZL)-OH DCHA is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications .
Mechanism of Action
The mechanism of action of BOC-SER(BZL)-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group of serine, preventing it from reacting during the peptide chain assembly. The benzyl group protects the hydroxyl group, ensuring that it remains unreactive until the desired stage of synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
BOC-ALA-OH: Another BOC-protected amino acid used in peptide synthesis.
BOC-GLY-OH: A BOC-protected glycine derivative used similarly in peptide synthesis.
Uniqueness: BOC-SER(BZL)-OH DCHA is unique due to its dual protection of both the amino and hydroxyl groups of serine. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQPSNBIGNDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.